Product packaging for Ethyl 3-amino-5-methylhexanoate(Cat. No.:CAS No. 90726-94-6)

Ethyl 3-amino-5-methylhexanoate

Cat. No.: B3301169
CAS No.: 90726-94-6
M. Wt: 173.25 g/mol
InChI Key: KYJZDENXIPFFJX-UHFFFAOYSA-N
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Description

Contextualizing Amino Acid Esters as Versatile Molecular Scaffolds

Amino acid esters are a cornerstone of modern medicinal chemistry and organic synthesis, valued for their role as versatile molecular scaffolds. acs.orgmdpi.com As derivatives of amino acids, they are biocompatible and offer a rich array of functional groups for chemical manipulation. mdpi.com The presence of an amino group, a carboxyl group (as an ester), and a variable side chain allows for the construction of complex molecules with precise three-dimensional arrangements. acs.org This versatility is critical in drug design, where the ability to modulate the properties of a molecule is paramount. acs.org

The advantages of using amino acid-based hubs in synthesis include:

Biocompatibility : As fundamental components of proteins, they are generally well-tolerated in biological systems. mdpi.com

Functional Diversity : They possess multiple functional groups that can be selectively protected and modified, enabling the synthesis of a wide range of derivatives. mdpi.com

Stereochemical Control : The inherent chirality of many amino acids allows for the development of stereochemically pure compounds, which is crucial for pharmacological activity. acs.org

Synthetic Accessibility : Well-established methods for peptide coupling and functional group manipulation make their use in synthesis both practical and scalable. mdpi.com

These scaffolds are not limited to mimicking peptides; they are integral to the synthesis of diverse heterocyclic compounds and other privileged structures in drug discovery. acs.orgnih.gov For instance, they can be used to generate libraries of novel compounds for high-throughput screening, accelerating the identification of new therapeutic agents. acs.org

Academic Significance and Research Trajectory of Substituted Aminohexanoate Systems

Substituted aminohexanoate systems, such as Ethyl 3-amino-5-methylhexanoate, hold particular significance in synthetic and medicinal chemistry. Their carbon backbone is featured in several biologically active molecules. A prominent example is Pregabalin (B1679071), (S)-3-(aminomethyl)-5-methylhexanoic acid, a widely used pharmaceutical agent for treating neuropathic pain and other neurological conditions. google.comlupinepublishers.com Pregabalin is a gamma-amino acid analogue, and its synthesis has driven considerable research into the efficient and stereoselective construction of substituted hexanoic acid derivatives. google.comlupinepublishers.comwww.gov.uk

The research trajectory in this area has focused heavily on enantioselective synthesis, aiming to produce specific stereoisomers with high purity. amazonaws.comresearchgate.net Various synthetic strategies have been developed to access key intermediates, such as (S)-3-cyano-5-methylhexanoic acid, which can then be converted to the final active pharmaceutical ingredient. researchgate.net These routes often employ asymmetric hydrogenation or enzymatic hydrolysis to establish the desired stereocenter. lupinepublishers.comamazonaws.com The development of these methods highlights the importance of substituted hexanoate (B1226103) structures as targets for synthetic innovation. The research into these compounds demonstrates a continuous effort to create more efficient, cost-effective, and environmentally friendly synthetic pathways for valuable molecules. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO2 B3301169 Ethyl 3-amino-5-methylhexanoate CAS No. 90726-94-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-5-methylhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-4-12-9(11)6-8(10)5-7(2)3/h7-8H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJZDENXIPFFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90726-94-6
Record name Ethyl 3-amino-5-methylhexanoate hydrochloride
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Advanced Synthetic Methodologies for Ethyl 3 Amino 5 Methylhexanoate and Its Analogues

Chemoenzymatic Synthesis Approaches for Amino Acid Esters

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions, offering powerful strategies for the production of chiral amino acid esters. Enzymes, operating under mild conditions, can provide high enantio- and regioselectivity, which is often difficult to achieve with purely chemical methods.

Lipase-Catalyzed Resolutions and Transformations

Lipases are versatile enzymes widely used in organic synthesis for their ability to catalyze the hydrolysis and esterification of a broad range of substrates with high enantioselectivity. nih.govmdpi.com In the context of 3-amino-5-methylhexanoic acid derivatives, lipases have been instrumental in kinetic resolutions to separate enantiomers.

Kinetic resolution of racemic amino acid esters via lipase-catalyzed hydrolysis is a well-established technique. nih.gov Lipases such as those from Pseudomonas and Rhizopus species can selectively hydrolyze the L-amino acid esters, allowing for the separation of the unreacted D-ester. nih.gov For instance, the kinetic resolution of racemic γ-nitro esters, which are precursors to pregabalin (B1679071) ((S)-3-(aminomethyl)-5-methylhexanoic acid), has been achieved using Novozym 435, affording the (S)-γ-nitro acids with high enantiomeric excess (ee). nih.gov

Furthermore, the lipase (B570770) from Thermomyces lanuginosus (TLL) has been employed in the enantioselective hydrolysis of 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE), a key intermediate in an alternative synthesis of pregabalin. nih.govinrae.fr While the recombinant TLL showed excellent (S)-enantioselectivity (E > 200), its catalytic activity was initially low. nih.gov Protein engineering efforts, including random and site-directed mutagenesis, have led to the development of TLL variants with significantly improved catalytic efficiency for this transformation. inrae.fr One such engineered lipase facilitated the enantioselective hydrolysis of CNDE at a high substrate loading of 765 g/L. inrae.fr

The table below summarizes the application of various lipases in the resolution of precursors to 3-amino-5-methylhexanoic acid and its analogues.

Enzyme SourceSubstrateReaction TypeProductEnantiomeric Excess (ee)Reference
Novozym 435rac-γ-nitro estersHydrolysis(S)-γ-nitro acids87-94% nih.gov
Thermomyces lanuginosus lipase (TLL)rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE)Hydrolysis(S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid>99% (E > 200) nih.gov
Engineered Thermomyces lanuginosus lipaserac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE)Hydrolysis(S)-2-carboxyethyl-3-cyano-5-methylhexanoic acidNot specified inrae.fr
Pseudomonas cepacia lipaserac-3-cyano-5-methylhexanoic acid ethyl esterHydrolysis(S)-3-cyano-5-methylhexanoic acid95.1% researchgate.net

Nitrilase and Aminopeptidase (B13392206) Mediated Biocatalysis

Nitrilases and aminopeptidases represent another class of enzymes with significant potential in the synthesis of chiral amino acids and their derivatives.

Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of nitriles to the corresponding carboxylic acids and ammonia. nih.govd-nb.info This one-step conversion under mild conditions makes them attractive for industrial applications. nih.govnih.gov Nitrilases have been successfully used in the production of valuable carboxylic acids, including intermediates for pharmaceuticals. nih.govresearchgate.net An important application is the regio- and enantioselective hydrolysis of dinitriles. For the synthesis of a key pregabalin intermediate, (S)-3-cyano-5-methylhexanoic acid, a nitrilase from Brassica rapa expressed in E. coli was used for the hydrolysis of isobutylsuccinonitrile (IBSN). researchgate.net This biocatalytic step demonstrated high enantioselectivity (E > 150) and conversion at a high substrate loading. researchgate.net Similarly, various nitrilases have been screened for the conversion of 2-isobutyl-succinonitrile to (S)-3-cyano-5-methylhexanoic acid, a direct precursor to pregabalin after hydrogenation. googleapis.com

Aminopeptidases (EC 3.4.11) are exoproteases that cleave the N-terminal amino acid from a peptide or protein. nih.govwikipedia.org While their primary biological role is in protein degradation, they can also be utilized for the synthesis of dipeptides and amino acid derivatives under specific conditions. nih.govnih.gov For example, an aminopeptidase from Streptomyces septatus TH-2 has been shown to catalyze dipeptide synthesis in 98% methanol (B129727), demonstrating broad specificity towards various amino acids. nih.gov This capability can be harnessed for the synthesis of specific peptide structures and modified amino acids. nih.govnih.gov

The following table highlights examples of nitrilase and aminopeptidase applications in the synthesis of amino acid derivatives.

EnzymeSource OrganismSubstrateProductKey FindingReference
NitrilaseBrassica rapa (expressed in E. coli)Isobutylsuccinonitrile (IBSN)(S)-3-cyano-5-methylhexanoic acidHigh enantioselectivity (E > 150) and conversion at 100 g/L substrate loading. researchgate.net
NitrilaseVarious2-isobutyl-succinonitrile(S)-3-cyano-5-methylhexanoic acidEnzymatic conversion to a key pregabalin intermediate. googleapis.com
AminopeptidaseStreptomyces septatus TH-2Free amino acid and aminoacyl methyl esterDipeptideEfficient dipeptide synthesis in high concentration of methanol. nih.gov

Enantiodivergent Biocatalyst Development

A significant advancement in biocatalysis is the development of enantiodivergent catalysts, which can produce either enantiomer of a chiral product from the same starting material, often by minor modifications to the enzyme or reaction conditions. This approach overcomes the limitation of many natural enzymes that typically produce only one enantiomer.

Recent work has demonstrated the power of synergistic photoredox and pyridoxal (B1214274) radical biocatalysis to create enantiodivergent pathways for the synthesis of non-canonical amino acids. nih.gov By using a single mutant of a PLP-dependent enzyme, it was possible to reverse the enantioselectivity of the reaction. nih.gov Another strategy involves engineering enzymes for new-to-nature reactions. For instance, directed evolution has been used to create carbene transferases from protoglobins that can catalyze asymmetric cyclopropanation reactions. acs.org By developing two different engineered enzymes, both the (R)- and (S)-enantiomers of a spirocyclic product could be synthesized with high enantioselectivity. acs.org

Asymmetric Chemical Synthesis Strategies

While chemoenzymatic methods offer significant advantages, classical asymmetric chemical synthesis remains a cornerstone for the production of enantiomerically pure compounds like Ethyl 3-amino-5-methylhexanoate.

Chiral Auxiliary-Mediated Alkylation and Functionalization

The use of chiral auxiliaries is a well-established and effective strategy in asymmetric synthesis. nih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a subsequent reaction to occur with a specific stereochemistry.

One common approach involves the use of pseudoephedrine as a chiral auxiliary for the synthesis of α-substituted β-amino acids. nih.gov This method is scalable and provides high stereoselectivity. nih.gov Evans-type oxazolidinones are another class of widely used chiral auxiliaries. nih.gov They can be employed in the diastereoselective alkylation of isoserine derivatives to produce chiral β²,²-amino acids. nih.gov A notable example is the stereodivergent allylation of chiral N-tert-butanesulfinyl imines, which allows for the synthesis of β-chiral disubstituted β-homoprolines. thieme-connect.com The choice of metal and solvent system can control the stereochemical outcome, leading to either the (S,S) or (S,R) diastereomer with high selectivity. thieme-connect.com

The following table provides examples of chiral auxiliaries and their applications in the synthesis of chiral amino acids.

Chiral AuxiliarySubstrate TypeReaction TypeProduct TypeKey FeatureReference
PseudoephedrineNot specifiedNot specifiedα-substituted β-amino acidsScalable and highly stereoselective. nih.gov
Oxazolidinones (Evans type)Isoserine derivativesDiastereoselective alkylationChiral β²,²-amino acidsAccess to challenging quaternary stereocenters. nih.gov
N-tert-butanesulfinyl iminesAldehydesStereodivergent allylationβ-chiral disubstituted β-homoprolinesControl of diastereoselectivity through reaction conditions. thieme-connect.com

Asymmetric Hydrogenation and Reduction Methodologies

Asymmetric hydrogenation is a powerful and atom-economical method for establishing stereocenters. This technique has been successfully applied to the synthesis of the key intermediate for pregabalin, a molecule structurally related to 3-amino-5-methylhexanoic acid.

A key step in an efficient synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid (pregabalin) is the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt. acs.orgacs.orgnih.gov Using a rhodium catalyst with the Me-DuPHOS ligand, the corresponding (S)-3-cyano-5-methylhexanoate was obtained with very high enantiomeric excess (up to 99.8% ee). acs.orgacs.org The use of a salt of the substrate, rather than the ethyl ester, was found to significantly enhance the reaction rate and selectivity due to improved coordination with the catalyst. acs.orgacs.org This process has been successfully scaled up to multi-kilogram quantities. acs.org Subsequent reduction of the nitrile group, for example, using a heterogeneous nickel catalyst, yields the final amino acid. acs.orgacs.org

The table below details the key aspects of the asymmetric hydrogenation approach to a pregabalin intermediate.

SubstrateCatalystLigandProductEnantiomeric Excess (ee)Reference
3-cyano-5-methylhex-3-enoic acid saltRhodium complexMe-DuPHOS(S)-3-cyano-5-methylhexanoate96.6% - 99.8% acs.orgacs.orgnih.gov

Organocatalytic and Phase-Transfer Catalysis in Amino Ester Formation

Organocatalysis and phase-transfer catalysis (PTC) have emerged as powerful tools in asymmetric synthesis, offering mild reaction conditions, the use of inexpensive and safe reagents, and operational simplicity suitable for both laboratory and industrial scales. acs.orgresearchgate.netelectronicsandbooks.com These methods are particularly effective for the enantioselective synthesis of α-amino acid derivatives and can be adapted for β-amino esters. acs.orgelectronicsandbooks.com

Phase-transfer catalysis facilitates the reaction between reactants located in different phases (e.g., liquid-liquid or solid-liquid). nih.gov In the context of amino ester synthesis, chiral PTC is prominent. Catalysts derived from Cinchona alkaloids are widely exploited as inexpensive and readily available organocatalysts. acs.orgresearchgate.netelectronicsandbooks.com The general approach involves the alkylation of an achiral glycine-derived Schiff base ester. acs.orgelsevierpure.com The chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt of a Cinchona alkaloid, transports the enolate of the Schiff base from the aqueous or solid phase to the organic phase where it reacts with an alkylating agent. This process allows for the creation of a new stereocenter with high enantioselectivity. nih.gov While much of the foundational work has focused on α-amino acids, the principles are applicable to the synthesis of more complex structures. acs.orgnih.gov

Key advantages of this methodology include:

Mild Conditions: Reactions are typically run at or below room temperature.

Operational Simplicity: The procedures are often straightforward, avoiding complex setups. researchgate.net

Scalability: The methods can be applied to both small-scale laboratory syntheses and large-scale industrial production. electronicsandbooks.com

Safety and Cost: It utilizes inexpensive and non-toxic reagents and solvents. acs.orgelectronicsandbooks.com

Continuous flow technology has recently been applied to enantioselective phase-transfer catalysis, demonstrating the potential for improved productivity and process safety compared to traditional batch processing. nih.gov

Classical Multi-Step Chemical Synthesis Routes for Amino Ester Frameworks

Traditional approaches to constructing β-amino ester frameworks often rely on a sequence of well-established organic reactions. These routes, while sometimes lengthy, are robust and provide access to the core structure of molecules like this compound.

The Knoevenagel condensation is a cornerstone reaction for C-C bond formation in the synthesis of intermediates for this compound. google.comgoogleapis.com This reaction typically involves the condensation of an aldehyde, such as isovaleraldehyde, with an active methylene (B1212753) compound like diethyl malonate or ethyl cyanoacetate. google.comgoogleapis.comjmcs.org.mx The reaction is catalyzed by a base, with a wide range of catalysts being effective. jmcs.org.mxunifap.brorganic-chemistry.org

The product of this condensation is an α,β-unsaturated ester or nitrile, which serves as a crucial intermediate for subsequent transformations. googleapis.com The choice of catalyst and reaction conditions can significantly impact the yield and purity of the product. Microwave irradiation has been shown to accelerate the reaction and improve yields, often in greener solvents like water or ethanol. unifap.brmdpi.com

Table 1: Selected Catalysts and Conditions for Knoevenagel Condensation
AldehydeActive Methylene CompoundCatalystSolvent/ConditionsYieldReference
Aromatic AldehydesEthyl CyanoacetateTriphenylphosphineSolvent-free, MicrowaveExcellent organic-chemistry.org
BenzaldehydeEthyl CyanoacetateDiisopropylethylammonium acetate (B1210297) (DIPEAc)MDC, RefluxGood to Excellent jmcs.org.mx
4-MethoxybenzaldehydeCyanoacetamideNaOH or Triethylamine (TEA)Water, Microwave99% unifap.br
Various AldehydesMalononitrileCarbon Dots (HMF-CDs)Water/Ethanol, UV lightup to 98% mdpi.com
IsovaleraldehydeDiethyl MalonateBaseNot specifiedNot specified google.comgoogleapis.com

Following the Knoevenagel condensation, a Michael (or conjugate) addition is frequently employed to introduce a cyano group, which is a precursor to the amine functionality in the final product. google.commasterorganicchemistry.com In this step, a nucleophile adds to the β-carbon of the α,β-unsaturated intermediate. masterorganicchemistry.comthieme-connect.com For the synthesis of this compound precursors, the Michael acceptor is the unsaturated diester or cyanoester formed in the previous step, and the nucleophile is typically a cyanide source, such as potassium cyanide (KCN) or acetone (B3395972) cyanohydrin. researchgate.netgoogle.com

The reaction proceeds in three main steps:

Formation of a nucleophile (e.g., cyanide ion).

Conjugate addition of the nucleophile to the β-carbon of the electrophilic alkene. masterorganicchemistry.com

Protonation of the resulting enolate to yield the final adduct. masterorganicchemistry.com

This sequence effectively constructs the carbon skeleton and installs the nitrile group at the C3 position, leading to intermediates like racemic diethyl 2-(1-cyano-3-methylbutyl)malonate or ethyl 3-cyano-5-methylhexanoate. researchgate.netgoogle.com The use of silica (B1680970) as a recyclable surface has been shown to promote solvent-free aza-Michael additions, highlighting a green chemistry approach to forming β-amino esters. thieme-connect.com

An alternative, though less commonly cited route for this specific target, involves a halogenation-cyanation sequence. This general strategy in organic synthesis involves first introducing a halogen atom at a specific position, which is then displaced by a cyanide nucleophile. organic-chemistry.org This two-step process can be an effective way to introduce a nitrile group, which can subsequently be reduced to a primary amine.

The synthesis of α-aminonitriles, for example, can be achieved through the Strecker reaction, which involves the one-pot reaction of an aldehyde or ketone with an amine and a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). organic-chemistry.org While not a direct halogenation-cyanation sequence, it demonstrates a common method for nitrile introduction. More direct cyanation methods often involve the reaction of alkyl halides with metal cyanides. organic-chemistry.org For a precursor to this compound, this could theoretically involve the synthesis of an appropriate ethyl 3-halo-5-methylhexanoate followed by nucleophilic substitution with a cyanide salt. However, the Michael addition route is generally more direct and efficient for this class of compounds. google.com

Novel Synthetic Route Development and Process Optimization

Increasing demand for enantiomerically pure β-amino acids has driven significant innovation in the synthesis of their ester derivatives. nih.gov A key focus has been the development of asymmetric syntheses and the optimization of existing routes to improve efficiency, reduce cost, and enhance environmental friendliness. researchgate.netgoogleapis.com

A major advancement is the use of chemoenzymatic methods. nih.gov These routes combine classical chemical synthesis with highly selective enzymatic transformations. For instance, a racemic intermediate, such as ethyl 3-cyano-5-methylhexanoate, can be synthesized chemically and then subjected to kinetic resolution using an enzyme. researchgate.netresearchgate.net Lipases are commonly used to selectively hydrolyze one enantiomer of the racemic ester, allowing for the separation of the desired (S)-enantiomer from the unreacted (R)-ester. researchgate.netnih.gov Another approach involves the asymmetric reduction of an unsaturated precursor using ene-reductases to directly form the desired chiral center with high enantiomeric excess (>99% ee). acs.orgresearchgate.net

Table 2: Comparison of Synthetic Strategies for Chiral Intermediates
StrategyKey StepCatalyst/EnzymeAdvantageReference
Asymmetric HydrogenationHydrogenation of a C=C bondRhodium Me-DuPHOSHigh enantioselectivity (high ee) researchgate.netamazonaws.com
Enzymatic Kinetic ResolutionEnantioselective hydrolysis of a racemic esterLipase (e.g., from Thermomyces lanuginosus)High optical purity; reusable enzyme researchgate.netnih.gov
Enzymatic Asymmetric ReductionReduction of a C=C bondEne-reductase (e.g., OPR1)Direct formation of desired stereocenter (>99% ee) acs.orgresearchgate.net
Chemoenzymatic RouteRegio- and enantioselective hydrolysis of a dinitrileNitrilaseCost-effective, high enantioselectivity researchgate.netresearchgate.net

Stereochemical Control and Enantiopurity Assessment in Ethyl 3 Amino 5 Methylhexanoate Synthesis

Enantioselective Access to the (S)-Configuration of Amino Ester Derivatives

A direct and efficient approach to obtaining the desired (S)-enantiomer of ethyl 3-amino-5-methylhexanoate involves the use of asymmetric catalysis. One notable method is the asymmetric hydrogenation of a prochiral precursor, such as a cyano-substituted olefin, using a chiral catalyst.

A key development in this area is the use of a Rhodium-based catalyst with a chiral phosphine (B1218219) ligand, specifically Me-DuPHOS. This catalytic system has proven highly effective in the asymmetric hydrogenation of 3-cyano-5-methylhex-3-enoic acid salts. libretexts.org The hydrogenation reaction, when catalyzed by the Rhodium-Me-DuPHOS complex, proceeds with high enantioselectivity, yielding the (S)-3-cyano-5-methylhexanoate precursor with a very high enantiomeric excess (ee). libretexts.orgnih.gov Subsequent reduction of the nitrile group in this precursor leads to the formation of the final (S)-amino ester. libretexts.orgnih.gov This method is advantageous due to its high efficiency and the excellent stereocontrol it offers.

The general transformation can be summarized as follows:

Substrate: 3-cyano-5-methyl-hex-3-enoic acid salt

Catalyst: Rhodium-Me-DuPHOS

Reaction: Asymmetric Hydrogenation

Product: (S)-3-cyano-5-methylhexanoate

This enantioselective route provides a direct pathway to the desired stereoisomer, minimizing the need for subsequent resolution steps.

Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Kinetic resolution is a widely employed strategy for separating enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, leading to the enrichment of one enantiomer in the unreacted starting material and the other in the product.

In the context of this compound synthesis, enzymatic kinetic resolution of its precursors has been extensively studied. Lipases are commonly used biocatalysts for this purpose due to their enantioselectivity in the hydrolysis or transesterification of esters. For instance, the kinetic resolution of racemic 3-cyano-5-methylhexanoic acid ethyl ester has been successfully achieved using immobilized Pseudomonas cepacia lipase (B570770). This enzymatic process can yield the (S)-enantiomer of the ester with an enantiomeric excess greater than 99% and in yields of 40-45%.

Enzyme Substrate Resolution Type Yield of (S)-ester Enantiomeric Excess (ee) of (S)-ester
Immobilized Pseudomonas cepacia lipaserac-3-cyano-5-methylhexanoic acid ethyl esterHydrolysis40-45%>99%
Novozyme 435rac-3-cyano-5-methylhexanoic acid ethyl esterHydrolysis40-45%>99%

Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution. In DKR, the less reactive enantiomer is continuously racemized in situ, allowing for a theoretical maximum yield of 100% for the desired enantiomer, as opposed to the 50% limit in classical kinetic resolution. While the principles of DKR are well-established, specific applications in the synthesis of this compound are an area of ongoing research to further enhance the efficiency of obtaining the pure (S)-enantiomer.

Diastereomeric Salt Formation for Chiral Resolution

Classical resolution through the formation of diastereomeric salts remains a robust and widely used method for separating enantiomers on an industrial scale. This technique involves reacting a racemic mixture of an acid or a base with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. nih.govnih.gov

For the resolution of racemic 3-amino-5-methylhexanoic acid, a chiral acid or base can be employed as the resolving agent. libretexts.orglibretexts.org For example, a racemic mixture of 3-amino-5-methylhexanoic acid can be reacted with an enantiomerically pure chiral base, such as (R)-1-phenylethylamine or naturally occurring alkaloids like brucine, strychnine, or quinine. nih.govnih.gov This reaction produces two diastereomeric salts: ((R)-acid•(R)-base) and ((S)-acid•(R)-base). nih.gov

The separation process typically involves the following steps:

Salt Formation: The racemic acid is treated with a chiral base in a suitable solvent.

Fractional Crystallization: The resulting mixture of diastereomeric salts is subjected to crystallization. One diastereomer will typically be less soluble and will crystallize out of the solution first.

Salt Decomposition: The separated diastereomeric salt is then treated with a strong acid to liberate the enantiomerically enriched carboxylic acid and the resolving agent.

The choice of resolving agent and solvent system is crucial for achieving efficient separation and high enantiomeric purity. While specific examples for this compound are proprietary in many industrial processes, the principles are broadly applicable to chiral carboxylic acids and amines.

Resolving Agent Type Examples Principle of Separation
Chiral Bases(R)-1-phenylethylamine, Brucine, Strychnine, QuinineFormation of diastereomeric salts with a racemic acid, separated by fractional crystallization. nih.govnih.gov
Chiral Acids(+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acidFormation of diastereomeric salts with a racemic amine, separated by fractional crystallization.

Analytical Methodologies for Enantiomeric Excess Determination

Accurate determination of the enantiomeric excess (ee) is essential to validate the effectiveness of the stereoselective synthesis or resolution method. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common and reliable techniques for this purpose.

These chromatographic methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in the column and resulting in two distinct peaks in the chromatogram. The ratio of the areas of these two peaks is used to calculate the enantiomeric excess.

For the analysis of this compound and its precursors, several chiral columns and conditions have been reported. For instance, chiral GC on a Chiraldex G-TA column can be used to determine the enantiomeric excess of the product. The choice of the CSP and the chromatographic conditions (e.g., mobile phase composition, temperature, flow rate) are critical for achieving good resolution of the enantiomers.

Commonly used techniques for determining the enantiomeric excess of chiral amines and esters include:

Chiral High-Performance Liquid Chromatography (HPLC): This technique often employs chiral stationary phases based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type phases.

Chiral Gas Chromatography (GC): Cyclodextrin-based chiral stationary phases are frequently used for the separation of volatile chiral compounds.

In some cases, derivatization of the amino group with a chiral derivatizing agent can be performed to create diastereomers that can be separated on a non-chiral column. However, direct enantiomeric separation on a chiral stationary phase is generally preferred to avoid potential kinetic resolution during the derivatization step.

Chemical Transformations and Derivatization Studies of Ethyl 3 Amino 5 Methylhexanoate

Reactivity of the Amino Functionality: Acylation, Alkylation, and N-Functionalization

The primary amino group in Ethyl 3-amino-5-methylhexanoate is a key site for chemical modification, readily undergoing reactions such as acylation, alkylation, and other N-functionalization processes. These transformations are fundamental in peptide synthesis and the creation of various amide and amine derivatives.

Acylation: The amino group can be easily acylated using acylating agents like acyl chlorides or anhydrides to form N-acyl derivatives. A notable example is the reaction of a similar precursor, 3-isobutyl glutaric anhydride, with a chiral amine, (S)-(-)-phenylethylamine, to produce an amide. This reaction highlights the susceptibility of the amino group to nucleophilic attack on a carbonyl carbon, a common strategy in the synthesis of complex molecules. google.com The formation of (S)-3-carbamoylmethyl-5-methylhexanoic acid, an intermediate related to pregabalin (B1679071), further illustrates the conversion of an amino function into a carbamoyl (B1232498) group, which involves acylation. simsonpharma.com

Alkylation: While direct N-alkylation of this compound is a standard transformation for primary amines, literature primarily focuses on reactions involving related intermediates for the synthesis of pregabalin. For instance, synthetic routes to pregabalin often involve the reduction of a nitrile or azide (B81097) group to form the primary amine late in the synthesis, rather than starting with and alkylating an amino ester. google.comgoogle.com However, the fundamental reactivity of the amino group as a nucleophile allows for the introduction of alkyl groups using alkyl halides or other electrophilic alkylating agents.

N-Functionalization: The amino group serves as a handle for a broad range of functionalizations. For example, it can react with isocyanates to form urea (B33335) derivatives or with sulfonyl chlorides to yield sulfonamides. In the context of synthesizing pregabalin precursors, the focus is often on transformations that lead to the final aminomethyl structure, such as the hydrogenation of a cyano group or the reduction of an azide. google.comgoogle.comgoogle.com The synthesis of (3S)-5-methyl-3-(2-oxo-2{[(1S)-1-phenylethyl]amino}ethyl) hexanoic acid is a prime example of N-functionalization, creating a chiral amide linkage that is crucial for directing stereochemistry in subsequent steps. google.com

Table 1: Examples of N-Functionalization Reactions

Starting Material Class Reagent Product Type Significance
Glutaric Anhydride Derivative Chiral Amine Chiral Amide Establishes stereocenter
Carboxylic Acid Derivative Thionyl Chloride, Ammonia Carbamoyl Compound Synthesis of key intermediates
Primary Amine Acyl Chloride N-Acyl Derivative General functionalization

Transformations of the Ester Moiety: Hydrolysis and Transesterification Reactions

The ethyl ester functionality of this compound is susceptible to cleavage and modification, primarily through hydrolysis and transesterification reactions. These reactions alter the carboxylic acid end of the molecule, which can be critical for changing solubility or for preparing the molecule for subsequent chemical steps.

Hydrolysis: The most common transformation of the ester moiety is its hydrolysis to the corresponding carboxylic acid, 3-amino-5-methylhexanoic acid. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis, or saponification, is typically irreversible and proceeds by the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. Studies on analogous amino acid esters show that this process is well-established. rsc.org

Enzymatic hydrolysis offers a highly selective alternative, particularly for chiral molecules. Lipases are commonly employed for the kinetic resolution of racemic esters. For example, research on the closely related (RS)-3-cyano-5-methylhexanoic acid ethyl ester demonstrates that lipase (B570770) enzymes, such as those from Candida antarctica, can selectively hydrolyze one enantiomer, leaving the other unreacted. google.comresearchgate.net This enzymatic approach is valuable for producing enantiomerically pure compounds. lupinepublishers.com The reaction typically involves incubating the racemic ester with the enzyme in a buffered aqueous solution. google.com

Transesterification: This process involves the exchange of the ethyl group of the ester with another alkyl group from an alcohol, typically under acidic or basic conditions. For instance, reacting this compound with methanol (B129727) in the presence of an acid catalyst would lead to the formation of Mthis compound. This reaction is an equilibrium process, and the use of a large excess of the new alcohol can drive the reaction to completion. While specific studies on the transesterification of this compound are not prominent, it remains a fundamental and predictable reaction for this class of compounds.

Table 2: Hydrolysis Methods for Ethyl Esters

Method Catalyst/Reagent Product Key Feature
Base Hydrolysis Sodium Hydroxide Carboxylate Salt Irreversible saponification
Acid Hydrolysis Strong Acid (e.g., HCl) Carboxylic Acid Reversible, equilibrium-controlled
Enzymatic Hydrolysis Lipase Chiral Carboxylic Acid High enantioselectivity

Cyclization Reactions Leading to Heterocyclic Compounds

The bifunctional nature of this compound, containing both an amino and an ester group, makes it a potential precursor for the synthesis of heterocyclic compounds. The relative positioning of these groups allows for intramolecular cyclization to form lactams.

Specifically, the 1,3-relationship between the amino and ester functionalities is suitable for the formation of a six-membered ring, a β-lactam, although this is less common than the formation of five-membered γ-lactams from γ-amino esters. The lactamization of a related compound, NH2(CH2)3CO2Me, to form the five-membered ring 2-pyrrolidinone (B116388) has been documented to compete with intermolecular hydrolysis, highlighting the potential for intramolecular cyclization in amino esters. rsc.org

While direct cyclization of this compound is not extensively detailed, the broader chemistry of amino esters includes their use in multicomponent reactions to build complex heterocyclic frameworks. For example, reactions involving amino alcohols and keto esters can lead to the formation of bicyclic γ-lactams. mdpi.com These domino cyclization reactions demonstrate how the nucleophilic amine and electrophilic ester (or a related carbonyl) can participate in sequential reactions to construct intricate ring systems. mdpi.comrsc.org

Derivatization Strategies for Enhanced Analytical Detection and Separation

For analytical purposes, particularly chromatography, it is often necessary to derivatize this compound. Derivatization can enhance volatility for gas chromatography (GC) or introduce a chromophore or fluorophore for sensitive detection in high-performance liquid chromatography (HPLC). The primary target for these reactions is the nucleophilic amino group.

For Gas Chromatography (GC): To increase volatility and thermal stability for GC analysis, the polar amino group is typically converted into a less polar derivative.

Ethyl Chloroformate (ECF): ECF is a widely used reagent that reacts rapidly with amino acids in an aqueous medium to form N-ethoxycarbonyl derivatives. nih.govnih.gov This reaction is fast, often completed within minutes, and produces derivatives that are stable and suitable for GC-MS analysis. nih.govresearchgate.net

Trifluoroacetylacetone: This reagent can be used in a two-stage derivatization process along with ECF to analyze amino acids, indicating its utility for modifying the amino functionality. researchgate.net

For High-Performance Liquid Chromatography (HPLC): For HPLC, derivatization is employed to attach a tag that can be detected by UV-Vis or fluorescence detectors, significantly improving sensitivity.

1-(9-fluorenyl)-ethyl chloroformate (FLEC): FLEC is a chiral derivatizing agent that reacts with primary and secondary amines to form highly fluorescent diastereomers. nih.gov This is particularly useful for enantiomeric separation, allowing for the baseline resolution of D- and L-amino acid derivatives. The resulting diastereomers can be separated on a standard reversed-phase HPLC column. The use of (+)-FLEC or (-)-FLEC results in a reversal of the elution order of the enantiomers, confirming the separation. nih.gov

9-fluorenylmethyl chloroformate (FMOC-Cl): Similar to FLEC, FMOC-Cl is another popular reagent that attaches a highly fluorescent fluorenylmethoxycarbonyl group to the amine, enabling trace-level detection.

These derivatization strategies are crucial for the quantitative analysis and chiral separation of this compound and related amino acid esters in various matrices.

Table 3: Common Derivatizing Agents for Amino Esters

Derivatizing Agent Analytical Technique Purpose
Ethyl Chloroformate (ECF) GC-MS Increases volatility and thermal stability
1-(9-fluorenyl)-ethyl chloroformate (FLEC) HPLC-Fluorescence Enables chiral separation and sensitive detection
9-fluorenylmethyl chloroformate (FMOC-Cl) HPLC-Fluorescence Enables highly sensitive detection
Trifluoroacetylacetone GC-FID/MS Increases volatility for GC analysis

Ethyl 3 Amino 5 Methylhexanoate As a Chiral Building Block in Complex Molecule Synthesis

Utilization in the Construction of Non-Canonical Amino Acid and γ-Amino Acid Analogues

The structural framework of ethyl 3-amino-5-methylhexanoate makes it an ideal starting material for the synthesis of non-canonical amino acids and γ-amino acid analogues. These modified amino acids are of significant interest in medicinal chemistry as they can be incorporated into peptides to enhance their stability, conformational properties, and biological activity.

One of the primary applications of this chiral building block is in the synthesis of γ-amino acid derivatives. For instance, it is a key precursor in the synthesis of (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid, a γ-amino acid analogue known as Pregabalin (B1679071). google.comnih.gov The synthesis involves the asymmetric hydrogenation of a derivative of this compound, which establishes the desired stereochemistry at the C3 position. nih.gov Subsequent chemical modifications, such as the reduction of a nitrile group, lead to the final γ-amino acid product. nih.gov

Furthermore, the amino and ester functionalities of this compound allow for its conversion into various γ-lactams, which are cyclic amides and important structural motifs in many biologically active compounds. nih.govorganic-chemistry.orgrsc.orgacs.org The intramolecular cyclization of derivatives of this compound can be achieved under different reaction conditions to yield functionalized γ-lactams with controlled stereochemistry. researchgate.net

The following table summarizes the key transformations of this compound in the synthesis of amino acid analogues:

Starting MaterialKey TransformationProductReference
Derivative of this compoundAsymmetric Hydrogenation(S)-3-cyano-5-methylhexanoate nih.gov
(S)-3-cyano-5-methylhexanoateNitrile Reduction(S)-(+)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin) nih.gov
Derivatives of this compoundIntramolecular CyclizationFunctionalized γ-lactams researchgate.net

Role in Precursor Synthesis for Advanced Organic Scaffolds

The versatility of this compound extends to its use as a precursor for more complex and advanced organic scaffolds. nih.govnih.govacs.org These scaffolds often serve as the core structures for the development of new therapeutic agents and materials.

One notable application is in the construction of highly functionalized piperidine (B6355638) derivatives. researchgate.netresearchgate.net Piperidines are six-membered nitrogen-containing heterocyclic rings that are prevalent in a vast number of pharmaceuticals. Through a series of chemical transformations, including ring-closing metathesis and subsequent functional group manipulations, the carbon backbone of this compound can be elaborated into a piperidine ring. nih.gov For example, the amino group can be protected and the ester group can be modified to introduce a diene functionality, which then undergoes ring-closing metathesis to form a dihydropyridinone. Further stereoselective reductions and functionalizations can lead to a variety of substituted piperidines. nih.gov

The synthesis of functionalized piperidinones represents another important application. nih.gov These compounds are valuable intermediates in drug discovery. The synthesis can involve the initial conversion of this compound into a suitable diene amide, which is then subjected to ring-closing metathesis. The resulting cyclic alkene can be further elaborated through reactions such as epoxidation and rearrangement to introduce hydroxyl groups and other functionalities at specific positions on the piperidinone ring. nih.gov

The table below outlines the synthesis of advanced organic scaffolds from this compound:

Starting Material DerivativeKey Synthetic StrategyResulting ScaffoldReference
Diene amide of this compoundRing-Closing MetathesisDihydropyridinone researchgate.net
DihydropyridinoneStereoselective Reductions and FunctionalizationsFunctionalized Piperidines nih.gov
Diene amide of this compoundRing-Closing Metathesis, Epoxidation, RearrangementFunctionalized Piperidinones nih.gov

Integration into Peptide and Peptidomimetic Structures

The incorporation of non-natural amino acids like those derived from this compound into peptides can lead to the formation of peptidomimetics with improved pharmacological properties. amazonaws.com Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have better stability against enzymatic degradation, enhanced oral bioavailability, and improved receptor binding affinity.

For example, γ-amino acids derived from this compound can be incorporated into peptide backbones to induce specific secondary structures, such as helices or turns. This conformational constraint can be crucial for mimicking the bioactive conformation of a natural peptide ligand and enhancing its interaction with a biological target.

The synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid (Pregabalin) is a prime example of creating a peptidomimetic building block. nih.gov While not directly incorporated into a long peptide chain in its final application, its structure mimics that of the neurotransmitter γ-aminobutyric acid (GABA), allowing it to bind to voltage-gated calcium channels. nih.gov

The following table highlights the role of this compound derivatives in peptidomimetic design:

DerivativeApplicationDesired OutcomeReference
(S)-(+)-3-aminomethyl-5-methylhexanoic acidGABA AnalogueMimics neurotransmitter action nih.gov
γ-amino acid derivativesIncorporation into peptide chainsInduction of specific secondary structures, improved stability amazonaws.com

Mechanistic Biochemical and Molecular Interaction Investigations of Amino Esters

Exploration of Enzyme Active Site Interactions and Catalytic Mechanisms

There is a significant lack of published research specifically investigating the interactions of Ethyl 3-amino-5-methylhexanoate with enzyme active sites or its role in catalytic mechanisms. While studies on related compounds, such as Ethyl 3-cyano-5-methylhexanoate, demonstrate interactions with enzymes like lipases for hydrolytic resolution, this does not provide direct insight into the behavior of the amino-substituted counterpart. The presence of the primary amine in place of the nitrile group would significantly alter the electronic and steric properties of the molecule, leading to different modes of interaction with enzyme active sites. Without dedicated enzymatic assays and structural biology studies on this compound, any discussion on its specific enzyme interactions would be purely speculative.

Studies on Receptor Binding Principles and Ligand-Target Recognition

No specific receptor binding studies or data on ligand-target recognition for this compound are available in the current body of scientific literature. To determine if this compound has any affinity for specific receptors, comprehensive screening assays, including radioligand binding assays and surface plasmon resonance, would be required. Such studies would be the first step in identifying potential biological targets and understanding the principles governing its binding.

Structure-Activity Relationship (SAR) Derivations for Molecular Recognition

A formal Structure-Activity Relationship (SAR) analysis for this compound concerning molecular recognition is not documented. SAR studies require the synthesis and biological evaluation of a series of structurally related analogs to determine which parts of the molecule are crucial for its activity. Given the lack of data on the biological activity of this compound, an SAR analysis has not been performed.

Computational and Theoretical Chemistry Studies of Ethyl 3 Amino 5 Methylhexanoate

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For Ethyl 3-amino-5-methylhexanoate, MD simulations would be invaluable for understanding its conformational flexibility, which is critical for its interaction with biological targets.

Detailed Research Findings: While direct MD studies on this compound are not available, research on poly(β-amino esters) (PBAEs) and GABA analogues offers insights into the potential applications of this technique. researchgate.netresearchgate.net MD simulations can elucidate how the molecule behaves in different solvent environments, such as water or lipids, which is crucial for predicting its absorption and distribution in a biological system. These simulations can reveal the most stable conformations of the molecule, the dynamics of its flexible ethyl and isobutyl groups, and the formation of intramolecular hydrogen bonds.

For instance, a study on the molecular dynamics of GABA analogues at the α+β-interface of the GABAA receptor revealed key binding interactions and the stability of these interactions over time. researchgate.net A similar approach for this compound would involve placing the molecule in a simulated physiological environment to observe its dynamic behavior and interaction with potential protein targets.

Illustrative Data Table: Conformational Analysis

Below is an illustrative table representing the kind of data that could be generated from a conformational analysis of this compound. This data is hypothetical and based on typical findings for similar small molecules.

Dihedral AngleDescriptionPredicted Stable Conformations (degrees)
O=C-C-CDefines the orientation of the ester group relative to the carbon backbone60, 180, -60
C-C-N-HDescribes the orientation of the amino group50, 170, -70
C-C-C(CH3)2Relates to the isobutyl group's rotation65, 180, -65

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are used to investigate the electronic structure and reactivity of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and the energies of different molecular states.

Detailed Research Findings: Although specific DFT studies on this compound are not found in the reviewed literature, the application of these methods to other amino acid esters and related compounds is common. nih.gov For this compound, DFT calculations could predict its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

These calculations can also generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map would likely show negative potential around the carbonyl oxygen and the nitrogen of the amino group, indicating these are sites for electrophilic attack or hydrogen bond donation. Conversely, positive potential would be expected around the hydrogen atoms of the amino group.

Illustrative Data Table: Predicted Electronic Properties

This table provides a hypothetical summary of electronic properties for this compound that could be obtained from DFT calculations.

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability
LUMO Energy1.2 eVIndicates the electron-accepting ability
HOMO-LUMO Gap7.7 eVRelates to chemical stability and reactivity
Dipole Moment2.5 DMeasures the molecule's overall polarity

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting how a ligand, such as this compound, might interact with a protein target.

Detailed Research Findings: this compound is a structural analogue of pregabalin (B1679071), a ligand for the α2δ subunit of voltage-gated calcium channels. nih.gov Molecular docking studies on GABA analogues have been performed to understand their binding to targets like GABA aminotransferase (GABA-AT). mdpi.comnih.govbenthamdirect.com

A molecular docking study of this compound into the binding site of the α2δ subunit would be a logical step to predict its potential biological activity. Such a study would likely reveal key interactions, such as hydrogen bonds between the amino group and/or the carbonyl group of the ester with amino acid residues in the protein's binding pocket. The isobutyl group would likely engage in hydrophobic interactions within a nonpolar pocket of the protein.

Illustrative Data Table: Predicted Interactions from Molecular Docking

The following table illustrates the potential interactions between this compound and a hypothetical protein target, based on studies of similar ligands.

Functional Group of LigandInteracting Residue of ProteinType of Interaction
Amino Group (-NH2)Aspartic AcidHydrogen Bond
Carbonyl Group (C=O)ArginineHydrogen Bond
Isobutyl GroupLeucine, ValineHydrophobic Interaction

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry can also be used to predict the spectroscopic properties of a molecule, such as its Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectra. Furthermore, it can be used to model and predict the most likely pathways for chemical reactions.

Detailed Research Findings: While there are no specific publications on the predicted spectra of this compound, computational methods are routinely used to predict the spectroscopic properties of organic molecules, including amino acid esters. nih.govnih.gov For instance, DFT calculations can predict the vibrational frequencies that would appear in an IR spectrum, corresponding to the stretching and bending of specific bonds (e.g., C=O stretch, N-H stretch). Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the compound.

Computational modeling can also explore potential reaction pathways, such as the hydrolysis of the ester group or reactions involving the amino group. nih.gov These studies can determine the activation energies for different pathways, providing insight into the molecule's stability and potential metabolic fate.

Illustrative Data Table: Predicted Spectroscopic Data

This table provides an example of predicted spectroscopic data for this compound.

Spectroscopic TechniquePredicted Key Signals
¹H NMR (ppm)~4.1 (q, -OCH2CH3), ~3.3 (m, -CH(NH2)-), ~1.2 (t, -OCH2CH3), ~0.9 (d, -CH(CH3)2)
¹³C NMR (ppm)~173 (C=O), ~60 (-OCH2-), ~50 (-CH(NH2)-), ~25 (-CH(CH3)2)
IR (cm⁻¹)~3300-3400 (N-H stretch), ~1735 (C=O stretch), ~1180 (C-O stretch)

Advanced Analytical Methodologies for Research Characterization of Ethyl 3 Amino 5 Methylhexanoate

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Purity Assessment

High-resolution mass spectrometry is an indispensable tool for the unambiguous confirmation of the elemental composition of ethyl 3-amino-5-methylhexanoate. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of a unique molecular formula.

In the analysis of novel or synthesized compounds, HRMS is used to verify that the empirical formula of the product corresponds to the expected structure. For instance, in the characterization of related complex molecules, HRMS (ESI+) has been used to compare the calculated mass of the protonated molecule ([M+H]⁺) with the experimentally found mass, often showing a very small mass error. rsc.org This level of accuracy is critical for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. The high resolving power of HRMS also aids in the assessment of sample purity by detecting the presence of any impurities with different molecular formulas.

Analytical Parameter Description Typical Application in Analysis
Mass AccuracyThe closeness of the measured mass to the true atomic or molecular mass.Differentiating between compounds with the same nominal mass but different elemental compositions.
Resolving PowerThe ability of a mass spectrometer to distinguish between two peaks of slightly different mass-to-charge ratios.Separating the analyte signal from matrix interferences and confirming isotopic patterns.
Elemental CompositionThe types and numbers of atoms that make up a molecule.Determined from the accurate mass measurement to confirm the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it essential for the structural elucidation of this compound. Both ¹H and ¹³C NMR are employed to piece together the connectivity of atoms.

In a typical ¹H NMR spectrum of a compound like this compound, specific proton signals would be expected. rsc.org For example, the ethyl ester group would show a characteristic quartet and triplet. The protons on the carbon backbone, including those adjacent to the amine and in the isobutyl group, would appear as multiplets in distinct chemical shift regions. rsc.org The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. rsc.org One would expect to see distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the various carbons of the hexanoate (B1226103) backbone, including the chiral center and the isobutyl group. rsc.org The chemical shifts of these carbons are indicative of their electronic environment. For complex molecules, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, and thus definitively map out the entire molecular structure. mdpi.com

NMR Technique Information Provided Expected Signals for this compound
¹H NMRNumber of different proton environments, their chemical shifts, splitting patterns (spin-spin coupling), and integration (proton count).Signals for the ethyl group (quartet and triplet), methine proton at the chiral center, methylene (B1212753) protons, and isobutyl group protons.
¹³C NMRNumber of different carbon environments and their chemical shifts.Signals for the carbonyl carbon, ethyl group carbons, and the carbons of the hexanoate backbone.
2D NMR (COSY, HSQC, HMBC)Correlation between protons, between protons and directly attached carbons, and between protons and carbons separated by multiple bonds.Confirms the connectivity of the entire molecule, including the position of the amino and isobutyl groups.

Chiral Chromatography (GC, HPLC) for Enantiomeric Separation and Purity Determination

Since this compound possesses a chiral center at the C3 position, it can exist as two non-superimposable mirror images, or enantiomers. Chiral chromatography is the primary method used to separate and quantify these enantiomers, which is crucial as they can have different biological activities. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) are employed for this purpose.

In the context of related compounds, such as ethyl 3-cyano-5-methyl-hexanoate, chiral GC has been successfully used to determine the enantiomeric excess. amazonaws.com A study utilized a Chiraldex G-TA column to separate the (R) and (S) enantiomers, with distinct retention times for each. amazonaws.com This demonstrates the feasibility of a similar approach for this compound, likely after derivatization of the amino group to improve volatility and chromatographic performance. gcms.cz

Chiral HPLC offers a versatile alternative, often without the need for derivatization. Various CSPs based on polysaccharides, such as cellulose (B213188) and amylose (B160209) derivatives, are effective in separating enantiomers of amino acid esters and related compounds. nih.gov The choice of the mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water), is optimized to achieve the best separation (resolution) between the enantiomeric peaks. nih.gov

The following table outlines the findings from a chiral GC analysis of a closely related compound, ethyl 3-cyano-5-methyl-hexanoate. amazonaws.com

Enantiomer Retention Time (min) Chromatographic Column Conditions
(R)-ethyl 3-cyano-5-methyl-hexanoate7.6Chiraldex G-TA (30 M x 0.25 mm x 0.25 µm)140°C for 10 min, then ramp to 160°C at 10°C/min
(S)-ethyl 3-cyano-5-methyl-hexanoate8.2Chiraldex G-TA (30 M x 0.25 mm x 0.25 µm)140°C for 10 min, then ramp to 160°C at 10°C/min

X-ray Crystallography for Solid-State Structure Analysis (where applicable for derivatives or salts)

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the free base of this compound may be an oil, its salts, such as the hydrochloride salt, are often crystalline solids suitable for this technique. sigmaaldrich.com

The process involves growing a single, high-quality crystal of the compound (or a suitable derivative) and bombarding it with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, revealing the exact bond lengths, bond angles, and stereochemistry. This would unambiguously confirm the R or S configuration of the chiral center. While no crystal structure for this compound or its derivatives appears to be publicly available, the commercial availability of its hydrochloride salt as a solid suggests that such an analysis is feasible. sigmaaldrich.com

Parameter Information Obtained
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal.
Space GroupThe symmetry elements present in the crystal lattice.
Atomic CoordinatesThe precise x, y, and z positions of each atom in the unit cell.
Bond Lengths and AnglesThe distances between bonded atoms and the angles between adjacent bonds.
Absolute ConfigurationThe absolute three-dimensional arrangement of atoms in a chiral molecule (e.g., R or S).

Future Research Trajectories and Emerging Applications in Amino Ester Chemistry

Development of Sustainable and Green Synthetic Protocols

The chemical industry's shift towards sustainability has catalyzed research into environmentally benign synthetic methods for producing amino esters. Future efforts are focused on minimizing waste, avoiding hazardous reagents, and reducing energy consumption. One promising green approach is the use of microwave irradiation in a solvent-free and catalyst-free setting for polymerization reactions involving amino esters, significantly reducing environmental impact. rsc.orgrsc.org

For the synthesis of specific chiral molecules, chemoenzymatic methods are gaining prominence. For instance, in the synthesis of Pregabalin (B1679071), a compound structurally related to Ethyl 3-amino-5-methylhexanoate, eco-friendly industrial processes have been developed. niscpr.res.in These processes often begin with the synthesis of a key intermediate, (RS)-ethyl-3-cyano-5-methylhexanoate. niscpr.res.in This racemic mixture can then be resolved using enzymatic methods, which operate under mild conditions and offer high selectivity, thereby representing a greener alternative to many traditional chemical syntheses that employ non-benign chemicals like alkali cyanides or azides. niscpr.res.in

Key features of emerging green synthetic protocols include:

Use of non-toxic, renewable starting materials.

Employment of biocatalysts or environmentally benign chemical catalysts.

Reduction or elimination of organic solvents.

Development of processes with high atom economy.

Implementation of energy-efficient reaction conditions, such as microwave heating. rsc.org

Exploration of Novel Biocatalytic Systems for Amino Ester Synthesis

Biocatalysis offers unparalleled selectivity and efficiency for the synthesis of chiral amino esters, making it a cornerstone of future research. Enzymes, particularly lipases and transaminases, are at the forefront of developing novel synthetic routes.

Lipases are widely used for the kinetic resolution of racemic precursors to β-amino acids. nih.gov In the synthesis of intermediates for Pregabalin, such as (S)-3-cyano-5-methylhexanoate, various lipases have demonstrated high efficacy. niscpr.res.inresearchgate.net For example, lipase (B570770) from Pseudomonas cepacia has been identified as an excellent biocatalyst for the enantioselective hydrolysis of racemic 3-cyano-5-methylhexanoic acid ethyl ester. researchgate.netresearchgate.net Similarly, a mutant lipase from Talaromyces thermophilus has shown high hydrolytic activity for a related precursor, enabling the synthesis of the key chiral intermediate. nih.gov The ability to immobilize these enzymes allows for their reuse over multiple cycles, enhancing the cost-effectiveness and sustainability of the process. nih.gov

Transaminases (TAs), or aminotransferases, represent another powerful tool for the asymmetric synthesis of amino esters from their corresponding keto esters. nih.gov Research has demonstrated the utility of engineered aminotransferases for producing chiral amino compounds. researchgate.net For example, an aminotransferase from Vibrio fluvialis (Vfat) was successfully engineered to synthesize (3S,5R)-ethyl 3-amino-5-methyloctanoate, a key intermediate for the drug Imagabalin, via the transamination of an ethyl keto-ester. researchgate.net This approach provides a direct, highly enantioselective route to the desired amino ester, avoiding the need for racemic synthesis and subsequent resolution. Pyridoxal (B1214274) phosphate (PLP) is an essential cofactor for these enzymes, facilitating the transfer of the amino group. nih.gov

The table below summarizes key biocatalytic systems and their applications in the synthesis of compounds structurally related to this compound.

Enzyme/BiocatalystEnzyme ClassApplicationSubstrate ExampleProduct ExampleReference
Candida antarctica Lipase BLipaseKinetic Resolution(RS)-ethyl 3-cyano-5-methylhexanoate(S)-ethyl 3-cyano-5-methylhexanoate niscpr.res.in
Pseudomonas cepacia LipaseLipaseEnantioselective Hydrolysisrac-3-cyano-5-methylhexanoic acid ethyl ester(S)-3-cyano-5-methylhexanoic acid researchgate.netresearchgate.net
Talaromyces thermophilus Lipase (mutant)LipaseKinetic Resolution2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE)(S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid (S-CCMA) nih.gov
Vibrio fluvialis Aminotransferase (Vfat)TransaminaseAsymmetric Synthesis(R)-ethyl 5-methyl-3-oxooctanoate(3S,5R)-ethyl 3-amino-5-methyloctanoate researchgate.net

This table is interactive. Click on the headers to sort the data.

Future research in this area will focus on enzyme discovery through genome mining, protein engineering to enhance substrate scope and stability, and the development of multi-enzyme cascade reactions to streamline synthetic processes. researchgate.net

Advanced Mechanistic Investigations of Biological and Chemical Transformations

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing novel transformations. For amino esters, mechanistic studies span both fundamental chemical reactions and complex biological conversions.

From a chemical perspective, the synthesis of β-amino esters often involves the aza-Michael addition, where an amine adds to an α,β-unsaturated carbonyl compound. resolvemass.carug.nlresolvemass.ca The reverse of this reaction, the retro-aza-Michael addition, is also significant, particularly in the context of dynamic materials where this reversible chemistry allows for network rearrangement and recyclability. researchgate.net Another fundamental reaction is aminolysis, where an amine displaces the alkoxy group of an ester to form an amide. chemistrysteps.com This process proceeds through a nucleophilic attack of the amine on the ester's carbonyl carbon, forming a tetrahedral intermediate before the leaving group is expelled. chemistrysteps.comechemi.com

In biocatalysis, mechanistic studies focus on the enzyme's active site and the sequence of molecular events. In lipase-catalyzed kinetic resolution, the mechanism involves the selective hydrolysis of one ester enantiomer. mdpi.com The enzyme's chiral active site preferentially binds one enantiomer in an orientation that facilitates nucleophilic attack by a water molecule on the ester carbonyl, leading to the formation of the corresponding carboxylic acid, while leaving the other enantiomer unreacted.

For transaminases, the mechanism is dependent on the pyridoxal-5'-phosphate (PLP) cofactor. The reaction typically proceeds via a "ping-pong" mechanism involving two key steps:

The amino group from an amine donor is transferred to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing a ketone.

The keto-ester substrate enters the active site, and the amino group from PMP is transferred to it, regenerating the PLP cofactor and forming the final amino ester product. nih.gov

Advanced computational and spectroscopic techniques are being employed to probe the transition states and intermediate structures in these transformations, providing insights that can guide the rational design of more efficient catalysts and reaction conditions.

Integration of Amino Ester Derivatives into Supramolecular Chemistry and Materials Science

While simple amino esters like this compound are valuable intermediates, their derivatives are playing a pivotal role in the development of advanced functional materials. A significant area of research is their use as monomers for the synthesis of poly(β-amino esters) (PBAEs). resolvemass.canih.gov These polymers are synthesized through the Michael addition polymerization of amines and diacrylates and have emerged as a highly promising class of biodegradable and biocompatible materials. rug.nlresolvemass.canih.gov

The unique properties of PBAEs stem from their chemical structure:

Biodegradability : The ester linkages in the polymer backbone are susceptible to hydrolysis, allowing the material to break down into smaller, non-toxic components. resolvemass.caresolvemass.ca

pH-Sensitivity : The tertiary amine groups in the backbone can be protonated in acidic environments. This property makes them "pH-responsive," enabling applications like targeted drug delivery in the acidic microenvironments of tumors or endosomes. nih.govnih.gov

Cationic Nature : The positive charge of PBAEs at physiological pH facilitates electrostatic interactions with negatively charged biomolecules such as DNA and RNA. resolvemass.canih.gov

These properties have led to the exploration of PBAEs in a range of biomedical applications:

Gene Therapy : PBAEs are effective non-viral vectors for gene delivery. They can condense nucleic acids into nanoparticles, protecting them from degradation and facilitating their entry into cells. resolvemass.canih.gov

Drug Delivery : The pH-responsive nature of PBAEs allows for the creation of "smart" drug delivery systems that release their therapeutic payload in response to specific environmental cues. rug.nlnih.gov

Tissue Engineering : PBAEs are used to create biodegradable scaffolds that support cell growth and tissue regeneration. nih.gov

The integration of amino ester derivatives into materials science is a rapidly expanding field. Future research will likely focus on creating PBAEs with more complex architectures, developing multi-responsive polymers that react to stimuli beyond pH, and using bio-derived monomers to create more sustainable "green" polymers. resolvemass.ca The self-assembly of these polymers into well-defined nanostructures for therapeutic applications represents a key intersection with supramolecular chemistry. nih.gov

Q & A

Q. What are the common synthetic routes for Ethyl 3-amino-5-methylhexanoate, and how are intermediates characterized?

this compound is typically synthesized via multi-step reactions involving esterification and amidation. For example, in peptide coupling, it reacts with carboxylic acids using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) under mild basic conditions (e.g., DIEA) in dry DMF. Intermediates are characterized using thin-layer chromatography (TLC) for purity and reaction progress, while final products are verified via 1^1H NMR and 13^13C NMR spectroscopy to confirm structural integrity .

Q. Which spectroscopic methods are most effective for characterizing this compound and its derivatives?

Key methods include:

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., methyl groups at δ 0.84–0.95 ppm, ester carbonyls at δ 172.4 ppm in 13^13C NMR) .
  • IR Spectroscopy : Peaks at ~1730 cm1^{-1} (ester C=O) and ~3350 cm1^{-1} (N-H stretch) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (e.g., exact mass 209.71 g/mol for the hydrochloride derivative) validates molecular formulas .

Q. What functional group transformations are feasible with this compound?

The amino and ester groups enable diverse reactions:

  • Acylation : Acetylation of the amine using acetic anhydride under mildly basic conditions (NaHCO3_3) .
  • Reduction : Conversion of esters to alcohols via LiAlH4_4 or NaBH4_4 .
  • Substitution : Nucleophilic displacement of the ester group with amines or thiols .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving this compound?

Yield optimization strategies include:

  • Catalyst Screening : Testing coupling agents (e.g., EDC vs. DCC) to enhance amidation efficiency .
  • Solvent Selection : Using anhydrous DMF or THF to minimize side reactions .
  • Temperature Control : Maintaining 0°C during acid activation to prevent racemization .
  • Purification : Column chromatography (e.g., Florisil with 20% ethyl acetate/hexane) improves purity .

Q. What strategies ensure enantiomeric purity in the synthesis of this compound?

Enantiopure synthesis requires:

  • Chiral Starting Materials : Using (S)-configured precursors (e.g., [α]D25_D^{25} = +2.4 in CHCl3_3) .
  • Stereoselective Catalysis : Employing chiral catalysts in asymmetric hydrogenation or enzymatic resolution .
  • Analytical Validation : Polarimetry and chiral HPLC to confirm optical purity .

Q. How can contradictions in reaction outcomes under varying conditions be resolved?

Contradictions often arise from:

  • pH Sensitivity : Substitution reactions may favor different products at acidic (protonated amine) vs. basic (deprotonated amine) conditions .
  • Oxidizing Agents : KMnO4_4 vs. CrO3_3 can lead to over-oxidation of hydroxyl groups in related compounds, requiring strict stoichiometric control .
  • Reaction Monitoring : Real-time TLC or in-situ IR spectroscopy helps identify intermediate species and adjust conditions dynamically .

Q. What in vitro models are appropriate for studying the biological activity of this compound derivatives?

  • Enzyme Inhibition Assays : Test derivatives against target enzymes (e.g., proteases) using fluorogenic substrates .
  • Cell Culture Studies : Neuronal or cancer cell lines to assess cytotoxicity or neuroprotective effects (e.g., oxidative stress models) .
  • Binding Studies : Surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) to quantify interactions with proteins .

Methodological Notes

  • Safety Protocols : Use NIOSH/MSHA-certified respirators and chemical-resistant gloves during synthesis to prevent exposure .
  • Data Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst batch) to mitigate variability .
  • Ethical Compliance : Adhere to in-vitro research guidelines; derivatives are not FDA-approved for in vivo use .

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Feasible Synthetic Routes

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Ethyl 3-amino-5-methylhexanoate
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Ethyl 3-amino-5-methylhexanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.